Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate
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Overview
Description
Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate is a chemical compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol . This compound is part of the indolizine family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate typically involves the bromination of an indolizine precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol as the solvent for esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate can be compared with other indolizine derivatives such as:
- Methyl 2-bromo-8-hydroxyindole-7-carboxylate
- Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate
- Methyl 2-iodo-8-hydroxyindolizine-7-carboxylate
These compounds share similar structures but differ in their halogen substituents, which can significantly affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 2-bromo-8-hydroxyindolizine-7-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3 |
InChI Key |
PNJPJWUICWBNQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=CN2C=C1)Br)O |
Origin of Product |
United States |
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